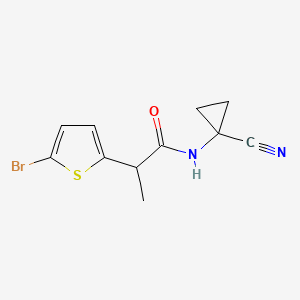

![molecular formula C13H14N2O B2698813 3-[(2-甲基苯基)甲氧基]吡啶-2-胺 CAS No. 107229-58-3](/img/structure/B2698813.png)

3-[(2-甲基苯基)甲氧基]吡啶-2-胺

描述

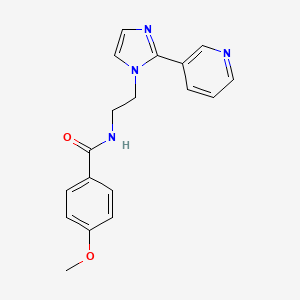

“3-[(2-Methylphenyl)methoxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . It is a chemically differentiated building block for organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds, N-(pyridin-2-yl)amides, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular formula of “3-[(2-Methylphenyl)methoxy]pyridin-2-amine” is C13H14N2O . Its molecular weight is 214.26306 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds, N-(pyridin-2-yl)amides, have been studied. These compounds were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .科学研究应用

聚合物太阳能电池

一项关于胺基富勒烯衍生物作为聚合物太阳能电池受体和阴极界面材料的研究强调了相关化合物在提高太阳能电池效率方面的潜在用途。这些材料具有高电子迁移率,可能与开发纳米结构的有机太阳能电池有关,旨在实现可通过酒精处理的高效选择 (吕等人,2014)。

腐蚀抑制

关于吡啶衍生物作为盐酸环境中低碳钢的腐蚀抑制剂的研究表明,具有相似结构的化合物可以作为有效的腐蚀防护剂。这些抑制剂通过在金属表面形成保护膜,显著降低腐蚀速率 (安萨里等人,2015)。

催化

一项关于(吡啶基)亚胺配体的钯(II)配合物作为烯烃甲氧羰基化催化剂的研究指出了此类化合物在催化过程中的效用,包括聚合和有机合成。这些配合物促进了烯烃转化为酯,这是工业化学中的一个关键反应 (祖鲁等人,2020)。

电化学研究

对不对称二氢吡啶在质子介质中的电化学行为的研究可以提供对“3-[(2-甲苯基)甲氧基]吡啶-2-胺”电化学性质的见解。此类研究对于理解含氮杂环的氧化还原行为至关重要,这与设计新型电子材料和传感器有关 (戴维等人,1995)。

分子磁性

关于带有氨基甲基吡啶衍生配体的锰(II)配合物研究展示了含氮配体在分子磁性领域的潜力。这些研究有助于理解配位化合物中的磁性相互作用,这对于开发分子磁性材料很有价值 (吴等人,2004)。

作用机制

Target of Action

The primary targets of 3-[(2-Methylphenyl)methoxy]pyridin-2-amine are currently unknown. The compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .

Mode of Action

The exact mode of action of 3-[(2-Methylphenyl)methoxy]pyridin-2-amine It’s worth noting that compounds with similar structures have been found to interact with various biological targets, leading to a range of potential effects .

属性

IUPAC Name |

3-[(2-methylphenyl)methoxy]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-5-2-3-6-11(10)9-16-12-7-4-8-15-13(12)14/h2-8H,9H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKFEARVHLZPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylphenyl)methoxy]pyridin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2698738.png)

![3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2698741.png)

![3-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2698742.png)

![2,4-dimethyl-6-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrimidine-5-carboxamide](/img/structure/B2698744.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)

![ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2698747.png)

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)

![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)